An In-depth Technical Guide to N-Boc-C1-PEG3-C3-NH2: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide to N-Boc-C1-PEG3-C3-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental handling of N-Boc-C1-PEG3-C3-NH2, a heterobifunctional linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
N-Boc-C1-PEG3-C3-NH2 is a versatile chemical tool featuring a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc) protected amine, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for a controlled, sequential conjugation strategy, making it an invaluable component in the modular assembly of complex molecules. The PEG chain enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.
Core Chemical and Physical Properties
The fundamental properties of N-Boc-C1-PEG3-C3-NH2 are summarized below, providing essential data for its use in a research and development setting.
| Property | Value | Reference(s) |
| CAS Number | 194920-62-2 | [1] |
| Molecular Formula | C₁₅H₃₂N₂O₅ | [1] |
| Molecular Weight | 320.42 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | ~1.035 g/cm³ | [1] |
Solubility and Storage
Proper handling and storage are critical to maintain the integrity of the linker. The following tables outline its solubility and recommended storage conditions.
Table 2: Solubility Profile
| Solvent | Concentration | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 312.09 mM) | Use newly opened, hygroscopic DMSO for best results. | [1] |
| Dimethylformamide (DMF) | Soluble | A common solvent for conjugation reactions. | [2] |
| Dichloromethane (DCM) | Soluble | Often used for Boc-deprotection steps. | [2] |
Table 3: Storage and Stability
| Condition | Recommendation | Notes | Reference(s) |
| Solid (Neat) | 4°C, protect from light | Store in a dry, tightly sealed container. | [1] |
| In Solvent (-20°C) | Stable for up to 1 month (protect from light) | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| In Solvent (-80°C) | Stable for up to 6 months (protect from light) | Preferred for long-term storage of stock solutions. | [1] |
Role in Targeted Protein Degradation: PROTAC Synthesis
N-Boc-C1-PEG3-C3-NH2 is a key building block in the synthesis of PROTACs. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The properties of the linker, such as its length and flexibility, are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation.[1][3]
The general mechanism of PROTAC-mediated protein degradation is illustrated below.
Experimental Protocols
The bifunctional nature of N-Boc-C1-PEG3-C3-NH2 allows for a modular, three-stage synthesis of PROTACs. The following protocols are generalized procedures and may require optimization for specific substrates. These protocols are adapted from methodologies for structurally similar PEG linkers.[3][4][5]
Protocol 1: First Amide Coupling
This procedure couples the free primary amine of the linker with the carboxylic acid of the first ligand (either the target protein ligand or the E3 ligase ligand).
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Reagents and Materials:
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Ligand-A with a carboxylic acid (Ligand-A-COOH) (1.0 eq)
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N-Boc-C1-PEG3-C3-NH2 (1.1 eq)
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HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve Ligand-A-COOH in anhydrous DMF (to a concentration of ~0.1 M).
-
Add HATU and DIPEA to the solution.
-
Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]
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In a separate vial, dissolve N-Boc-C1-PEG3-C3-NH2 in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated Ligand-A-COOH mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Perform an aqueous workup, washing sequentially with 5% LiCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand-A-Linker-Boc) by flash column chromatography.
-
Protocol 2: Boc Deprotection
This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.
-
Reagents and Materials:
-
Ligand-A-Linker-Boc (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the purified Ligand-A-Linker-Boc in anhydrous DCM (to ~0.1 M) in a dry flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[3][4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt (Ligand-A-Linker-NH₂·TFA) is often used directly in the next step without further purification.[4]
-
Protocol 3: Second Amide Coupling
This final step couples the newly exposed amine with the carboxylic acid of the second ligand to complete the PROTAC synthesis.
-
Reagents and Materials:
-
Ligand-A-Linker-NH₂·TFA (from Protocol 2) (1.0 eq)
-
Ligand-B with a carboxylic acid (Ligand-B-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1 (steps 1-3) to pre-activate Ligand-B-COOH.
-
Add the Ligand-A-Linker-NH₂·TFA dissolved in a minimal amount of anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 12-24 hours and monitor by LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
-
Characterize the final product by LC-MS and NMR.
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